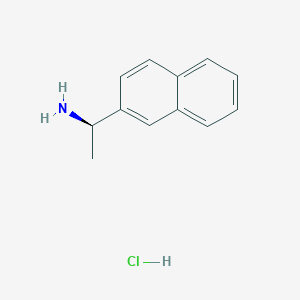

(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-1-naphthalen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9H,13H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJSCAQZYGXVIL-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=CC=CC=C2C=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Naphthylamines in Asymmetric Synthesis and Stereochemistry

Chiral naphthylamines, a class of organic compounds characterized by a naphthalene (B1677914) ring system and a chiral amine functional group, play a pivotal role in asymmetric synthesis. The unique steric and electronic properties of the naphthyl group, combined with the chirality of the amine, allow these compounds to induce stereoselectivity in a variety of chemical reactions. The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development and application of chiral molecules like (R)-1-(Naphthalen-2-yl)ethanamine.

The significance of chiral naphthylamines stems from their utility as:

Chiral Auxiliaries: These compounds can be temporarily incorporated into a prochiral substrate to direct a chemical transformation to produce a specific stereoisomer. After the reaction, the auxiliary can be removed and ideally recycled. The bulky naphthyl group provides a well-defined chiral environment that can effectively shield one face of the reacting molecule, leading to high diastereoselectivity.

Chiral Resolving Agents: Enantiomerically pure amines are widely used to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts. These salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Precursors to Chiral Ligands and Catalysts: Chiral naphthylamines serve as foundational building blocks for the synthesis of more complex chiral ligands. These ligands can then be coordinated with metal centers to create highly effective asymmetric catalysts for a broad range of transformations.

The stereochemical outcome of reactions employing chiral naphthylamines is influenced by the rigid and sterically demanding nature of the naphthalene moiety, which creates a distinct chiral pocket around the reactive center.

Academic Importance of R 1 Naphthalen 2 Yl Ethanamine Hydrochloride As a Chiral Amine Building Block

(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride has garnered academic interest primarily for its application as a chiral auxiliary and building block in stereoselective synthesis. Its hydrochloride salt form is often preferred for its stability and ease of handling compared to the free base.

One notable application of (R)-1-(Naphthalen-2-yl)ethanamine is its use as a chiral auxiliary in the Staudinger cycloaddition to synthesize β-lactams. researchgate.net The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a fundamental method for the synthesis of the β-lactam ring, a core structural motif in many antibiotic drugs. encyclopedia.pubrsc.orgum.esnih.gov When a chiral amine such as (R)-1-(Naphthalen-2-yl)ethanamine is used to form the imine, it can induce facial selectivity in the cycloaddition step, leading to the preferential formation of one diastereomer of the β-lactam product.

Research has demonstrated that imines derived from 1-(2-naphthyl)ethylamines can induce moderate to good diastereoselectivity in the formation of trans-β-lactams. The level of stereoselectivity is influenced by the substituents on the other reactant. researchgate.net

| Reactants | Product | Diastereomeric Excess (de) | Yield |

|---|---|---|---|

| Imine from (R)-1-(Naphthalen-2-yl)ethanamine and various aromatic aldehydes + Phenylacetyl chloride | trans-β-lactams | Up to 48% | Good to excellent |

Another area of academic interest is the use of (R)-1-(Naphthalen-2-yl)ethanamine as a chiral building block in the synthesis of other optically active compounds. For instance, it has been employed in the condensation reaction with 2-naphthol (B1666908) and benzaldehyde (B42025) to produce optically active aminoalkylnaphthols. rsc.org These compounds can, in turn, be used as precursors for chiral ligands or catalysts.

Historical and Current Research Trajectories for Optically Active Naphthylethylamines

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure (R)-1-(Naphthalen-2-yl)ethanamine, a crucial chiral building block, is of significant interest in the pharmaceutical and chemical industries. Asymmetric synthesis, which creates chiral molecules from achiral or prochiral precursors, represents the most direct and efficient strategy. These methods leverage chiral catalysts or reagents to control the stereochemical outcome of the reaction, yielding the desired (R)-enantiomer with high selectivity.

Asymmetric Catalytic Reduction of Prochiral Precursors

A primary route to chiral amines involves the asymmetric reduction of prochiral precursors, such as ketones or their corresponding imine or oxime derivatives. In this approach, a hydrogen source is added across a carbon-nitrogen or carbon-oxygen double bond under the influence of a chiral catalyst, which directs the formation of one enantiomer over the other.

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for producing chiral amines. nih.govrsc.org This technique typically employs catalysts based on noble metals like ruthenium (Ru), rhodium (Rh), or iridium (Ir), coordinated to chiral ligands. nih.gov The choice of metal and ligand is critical for achieving high enantioselectivity and catalytic activity.

For the synthesis of (R)-1-(Naphthalen-2-yl)ethanamine, a common precursor is 2'-acetonaphthone or its derivatives, such as the corresponding oxime. Ruthenium-based catalysts, in particular, have demonstrated high efficiency. For instance, a catalyst system comprising chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) has been utilized for the asymmetric catalytic reduction of the precursor oxime, 1-(naphthalen-1-yl)ethanone oxime, to produce the corresponding chiral amine with high purity. google.com In these systems, a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrogen gas is used. google.comdicp.ac.cn The reaction conditions, including the solvent (e.g., isopropanol (B130326), ethanol (B145695), dimethylformamide), temperature, and pressure, are optimized to maximize both the chemical yield and the enantiomeric excess (e.e.) of the desired product. google.com The chiral ligand creates a specific steric and electronic environment around the metal center, which forces the substrate to bind in a preferred orientation, leading to the selective formation of the (R)-amine. researchgate.net

| Catalyst System | Precursor | Hydrogen Source | Solvent | Enantiomeric Excess (e.e.) |

| Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) | 1-(1-Naphthyl)ethanone oxime | Ammonium Formate | Isopropanol | 96.3% |

| Ir-Xyliphos Complex | Methoxyacetone / 2-methyl-5-ethyl-aniline | Hydrogen Gas | Not Specified | 78% |

| Rh-Chiral Diphosphine | α-Keto Acid Derivatives | Hydrogen Gas | Not Specified | 38% |

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis. Data is representative of similar transformations. google.comgoogle.com

Borane reagents, often in the form of borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethyl sulfide (B99878) (BMS), are effective reducing agents for ketones and other carbonyl compounds. rug.nl To achieve asymmetry, these reductions are conducted in the presence of chiral ligands, typically amino alcohols, which form a complex with the borane. This chiral complex then delivers a hydride to the prochiral ketone, such as 2'-acetonaphthone, in a stereoselective manner.

One approach involves the use of chirally modified reagents prepared from sodium borohydride (B1222165) and optically active ligands. For example, derivatives of (S)-lactic acid have been used to modify sodium borohydride, creating a chiral reducing system capable of the asymmetric reduction of 2-acetylnaphthalene. rsc.org The resulting product is the corresponding chiral alcohol, (R)-1-(naphthalen-2-yl)ethanol, which can then be converted to the target amine through subsequent chemical steps. The enantiomeric excess achieved in these reductions is highly dependent on the specific chiral ligand, the solvent, and the reaction conditions. rsc.org While effective, this method provides the chiral alcohol intermediate, which requires further functional group manipulation to yield the final amine.

| Borane System | Precursor | Chiral Ligand/Modifier | Product | Enantiomeric Excess (e.e.) |

| Sodium Borohydride | 2-Acetylnaphthalene | (S)-Lactic Acid Derivatives | (R)-1-(Naphthalen-2-yl)ethanol | Up to 38.3% |

| Borane (BH3) | Propiophenone | Chiral γ-amino alcohol derivatives | 1-Phenyl-1-propanol | Up to 95% |

Table 2: Examples of Asymmetric Borane-Mediated Reductions of Prochiral Ketones. rug.nlrsc.org

Asymmetric reductive amination is a highly efficient one-pot process that directly converts a ketone into a chiral amine. google.com The reaction involves the initial condensation of the ketone (2'-acetonaphthone) with an amine source (such as ammonia (B1221849) or an ammonium salt) to form an intermediate imine or enamine in situ. This intermediate is then immediately reduced asymmetrically by a hydride source, a transformation that is guided by a chiral catalyst. researchgate.net

This method can be realized using either transition metal catalysts or biocatalysts. Chiral transition metal complexes, similar to those used in hydrogenation, can catalyze the reduction of the transiently formed imine with high enantioselectivity. google.com Alternatively, biocatalytic approaches utilizing enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) have emerged as powerful tools. researchgate.net These enzymes use a reducing equivalent, typically from nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H), to reduce the imine with exceptional stereocontrol. researchgate.net The directness of this approach, which avoids the isolation of intermediate imines, makes it a highly attractive and atom-economical route for the synthesis of (R)-1-(Naphthalen-2-yl)ethanamine.

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with traditional chemical reactions to create efficient and environmentally benign manufacturing processes. mdpi.com Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for generating enantiomerically pure compounds. diva-portal.org

Amine transaminases (ATAs or TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, a process known as transamination. sci-hub.seresearchgate.net This biocatalytic method provides a direct and highly enantioselective route to chiral amines from prochiral ketones. diva-portal.org For the synthesis of (R)-1-(Naphthalen-2-yl)ethanamine, the precursor 2'-acetonaphthone is treated with an (R)-selective transaminase. mdpi.com

The catalytic cycle of transaminases relies on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). mdpi.com Initially, the PLP, bound to the enzyme, accepts an amino group from an amine donor (e.g., isopropylamine, L-alanine) to form a pyridoxamine (B1203002) phosphate (PMP) intermediate. Subsequently, the prochiral ketone enters the active site and the amino group is transferred from the PMP to the ketone, yielding the chiral amine product and regenerating the PLP cofactor for the next cycle. mdpi.com The enzyme's chiral active site ensures that the amino group is delivered to one specific face of the ketone, resulting in the formation of a single enantiomer. mdpi.com The reaction equilibrium can sometimes be unfavorable, but strategies such as using a large excess of the amine donor or removing the ketone co-product (e.g., acetone (B3395972) from isopropylamine) are employed to drive the reaction to completion. rsc.org

| Enzyme Type | Precursor | Amine Donor | Key Cofactor | Outcome |

| (R)-selective Transaminase (e.g., ATA-P2-A07) | 1-Acetylnaphthalene | Isopropylamine | Pyridoxal 5'-phosphate (PLP) | Enantiomerically pure (R)-1-(1-Naphthyl)ethylamine |

| ω-Transaminase | Prochiral Ketones | L-alanine | Pyridoxal 5'-phosphate (PLP) | Asymmetric synthesis of chiral amines |

Table 3: Overview of Transaminase-Mediated Biocatalysis for Chiral Amine Synthesis. mdpi.comgoogle.com

Enzymatic Kinetic Resolution (EKR) Using Lipases and Acyl Donors

Enzymatic kinetic resolution (EKR) is an efficient method for preparing enantiomerically pure (R)-1-(2-naphthyl)ethylamine. researchgate.net This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic amine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. The success of this method hinges on the careful selection of the enzyme, acyl donor, and reaction conditions to achieve high enantioselectivity and conversion. researchgate.netmdpi.com

The efficiency of the EKR process is highly dependent on various reaction parameters. Systematic investigation and optimization of these factors are crucial for achieving high yields and enantiomeric excess (ee).

Lipases and Acyl Donors : The choice of lipase (B570770) is critical, as enzymes exhibit high substrate specificity. scirp.org For the resolution of 1-(2-naphthyl)ethylamine, lipases such as Novozym 435 and lipase from Alcaligenes sp. have been shown to have high activity and enantioselectivity. researchgate.net The acyl donor also plays a significant role; it was discovered that 4-chlorophenyl valerate (B167501) is a particularly effective acyl donor because it can effectively suppress the non-selective amidation side reaction. researchgate.net

Solvent : The reaction solvent impacts both enzyme activity and stability. Studies have shown that for the lipase-catalyzed resolution of 1-(2-naphthyl)ethylamine, toluene (B28343) is the optimal solvent. researchgate.net Generally, enzyme activity is correlated with the hydrophobicity of the solvent. researchgate.net

Temperature : Temperature affects the reaction rate and enzyme stability. The optimal temperature for the resolution of 1-(2-naphthyl)ethylamine was identified as 40°C. researchgate.net

Substrate Concentration : The concentration of the amine substrate can influence the reaction rate. An optimal amine concentration was determined to be 300 mmol/L. researchgate.net

Through the systematic optimization of these parameters, an excellent enantiomeric excess of the product (ee >99%) can be achieved at a high conversion rate (50%) within 8 hours when catalyzed by Novozym 435 with 4-chlorophenyl valerate as the acyl donor. researchgate.net

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Lipase | Novozym 435 | researchgate.net |

| Acyl Donor | 4-Chlorophenyl valerate | researchgate.net |

| Solvent | Toluene | researchgate.net |

| Temperature | 40°C | researchgate.net |

| Amine Concentration | 300 mmol/L | researchgate.net |

Chemical Resolution of Racemic 1-(Naphthalen-2-yl)ethanamine

Chemical resolution through the formation of diastereomeric salts is a widely practiced and industrially favored technique for separating enantiomers. tandfonline.compbworks.com The process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. pbworks.com

The selection of an appropriate chiral resolving agent is the cornerstone of this method. The agent must form a stable, crystalline salt with one of the amine enantiomers that has significantly lower solubility in a given solvent system than the salt formed with the other enantiomer.

Chiral carboxylic acids are common resolving agents for racemic amines. libretexts.org

Mandelic Acid : This resolving agent has been successfully used on an industrial scale to resolve the structurally similar 1-(naphthalen-1-yl)ethanamine. tandfonline.com In that process, R-(−)-mandelic acid was used to precipitate the mandelate (B1228975) salt of the desired (R)-amine enantiomer with high chiral purity (>99.5%). tandfonline.com

Tartaric Acid : Tartaric acid and its derivatives are among the most frequently used resolving agents. scispace.com For example, D-(−)-tartaric acid has been employed to resolve racemic 1-(1-naphthalene)ethylamine by forming the less soluble R-(+)-1-(1-naphthalene)ethylamine·D-(−)-tartrate salt. google.com However, it has been reported that attempts to resolve alpha-(beta-naphthyl)ethylamine, which is 1-(naphthalen-2-yl)ethanamine, using d-tartaric acid have proven to be ineffective. googleapis.com This highlights the empirical nature of selecting a resolving agent, as even structurally similar compounds can behave differently. googleapis.com

When common carboxylic acids are not effective, various derivatives can be employed.

Dicarboxylic Acid Derivatives : For the resolution of 1-(1-naphthyl)ethylamine (B3023371), resolving agents were synthesized by N-derivatizing the amine with dicarboxylic acids. Derivatives of oxalic, malonic, and succinic acid were found to be suitable for this purpose. nih.govresearchgate.net

Acylated Tartaric Acid Derivatives : Derivatives such as dibenzoyl tartaric acid and di-p-toluoyl tartaric acid are also screened as potential resolving agents. tandfonline.comgoogle.com For instance, dibenzoyl-L-(−)-tartaric acid is used for the resolution of (2-methoxynaphth-1-yl)benzylamine. scispace.com

To achieve efficient separation with high yield and enantiomeric purity, the crystallization process must be carefully optimized.

Solvent Systems : The choice of solvent is critical as it dictates the differential solubility of the diastereomeric salts. A screening process involving various solvents such as methanol, ethanol, acetonitrile, and acetone is common. tandfonline.com For the resolution of 1-(naphthalen-1-yl)ethanamine with mandelic acid, ethanol was found to be the optimal solvent. tandfonline.com In other cases, mixed solvent systems, such as a mixture of a lower alcohol (methanol, ethanol) and water, are used. google.com The polarity of the solvent can be a key factor in achieving separation. nih.gov

Temperature : Temperature control is essential for fractional crystallization. A typical process involves heating the mixture to ensure complete dissolution of the salts, followed by a controlled cooling profile to induce the crystallization of the less soluble diastereomer. For example, a mixture might be heated to 55–60°C to obtain a clear solution, then gradually cooled to 25–30°C, and finally stirred at a lower temperature like 15–20°C to maximize the yield of the crystalline salt. tandfonline.com

Stoichiometry : The molar ratio of the resolving agent to the racemic amine can influence the efficiency of the resolution. While a 1:1 molar ratio is often the starting point, optimization may lead to using a slight excess of the amine. For the resolution with tartaric acid, a molar ratio of acid to racemic amine between 1:1.0 and 1:1.2 was found to be effective. google.com

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Resolving Agent | R-(−)-Mandelic acid | tandfonline.com |

| Solvent | Ethanol | tandfonline.com |

| Dissolution Temperature | 55–60°C | tandfonline.com |

| Crystallization Temperature | Gradual cooling to 15–20°C | tandfonline.com |

| Stoichiometry (Amine:Acid) | Not specified, but typically near 1:1 | tandfonline.com |

*Note: This data is for the closely related isomer 1-(naphthalen-1-yl)ethanamine and serves as a representative example of process optimization.

Strategies for Racemization of Undesired Enantiomers for Process Efficiency

In chiral resolution processes, where a racemic mixture is separated into its constituent enantiomers, the undesired enantiomer is often a byproduct. To enhance the economic viability and sustainability of the synthesis, it is crucial to convert this undesired enantiomer back into the racemic mixture. This process, known as racemization, allows the material to be recycled back into the resolution step, thereby theoretically doubling the potential yield of the desired enantiomer from the starting material.

The racemization of chiral amines like 1-(naphthalen-yl)ethanamine typically involves the transient formation of an achiral intermediate. This can be achieved under either basic or acidic conditions at elevated temperatures. The benzylic proton at the chiral center is susceptible to abstraction, leading to a planar, resonance-stabilized carbanion or imine, which upon reprotonation can form either enantiomer with equal probability, resulting in the racemic mixture.

Base-Catalyzed Racemization: One effective reported method involves treating the undesired (S)-enantiomer with a strong base in a high-boiling polar aprotic solvent. For instance, heating the (S)-enantiomer of 1-(naphthalen-1-yl)ethanamine with potassium hydroxide (B78521) in dimethylsulfoxide (DMSO) at high temperatures (e.g., 150–160 °C) has been shown to yield the racemic amine.

Acid-Catalyzed Racemization: Alternatively, racemization can be conducted under acidic conditions. The process involves heating the amine in the presence of an acid such as hydrochloric acid, sulfuric acid, or acetic acid. google.com The reaction can be carried out in various solvents, including alcohols (methanol, ethanol) or polar aprotic solvents like DMSO. google.com The temperature for acid-catalyzed racemization typically ranges from 30 to 150 °C, with reaction times varying from a few hours to over a day, depending on the specific substrate and conditions. google.com After the reaction, the racemic amine can be recovered by neutralization and extraction.

The table below summarizes racemization conditions documented for the analogous 1-naphthyl isomer, which illustrate the applicable methodologies.

| Catalyst Type | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) |

| Base | Potassium Hydroxide (KOH) | Dimethylsulfoxide (DMSO) | 150 - 160 | 20 |

| Acid | Hydrochloric Acid, Sulfuric Acid, Acetic Acid | Methanol, Ethanol, DMSO, DMF | 30 - 150 | 1 - 30 |

Derivatization of Optically Pure 1-(Naphthalen-2-yl)ethanamine Free Base to its Hydrochloride Salt

Once the optically pure (R)-1-(naphthalen-2-yl)ethanamine free base has been isolated, it is typically converted into a salt for practical use. The hydrochloride salt is often preferred in the pharmaceutical industry due to its increased stability, improved handling characteristics, and often, higher crystallinity compared to the free base. yzqyyykj.com The conversion is a straightforward acid-base neutralization reaction where the basic amino group reacts with hydrochloric acid.

The general procedure involves dissolving the (R)-1-(naphthalen-2-yl)ethanamine free base in a suitable organic solvent. The choice of solvent is critical as it should readily dissolve the free base but poorly dissolve the resulting hydrochloride salt, thereby facilitating its precipitation and isolation. Common solvents for this purpose include ethyl acetate, ethanol, isopropanol, and methyl tert-butyl ether (MTBE).

A solution of hydrogen chloride (HCl) is then added to the amine solution. The HCl can be introduced in various forms: as a gas, as a concentrated aqueous solution, or as a solution in an organic solvent like isopropanol or ethyl acetate. yzqyyykj.comchemicalbook.com Upon addition of HCl, the hydrochloride salt typically precipitates from the solution. The mixture is often stirred for a period to ensure complete reaction and crystallization. The solid salt is then isolated by filtration, washed with a small amount of the solvent to remove any residual impurities, and dried under vacuum.

The table below outlines various reagent and solvent systems used for the formation of hydrochloride salts of analogous amines.

| HCl Source | Solvent(s) | Process |

| Hydrogen Chloride Gas | Ethanol | HCl gas is bubbled through an ethanol solution of the amine. chemicalbook.com |

| Hydrogen Chloride in Organic Solvent | Ethyl Acetate / Isopropyl Alcohol | A solution of HCl in the solvent is added to the amine solution. yzqyyykj.com |

| Concentrated Aqueous HCl | Methyl tert-butyl ether (MTBE) | Concentrated aqueous HCl is added to the amine solution in MTBE. |

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

(R)-1-(Naphthalen-2-yl)ethanamine and its derivatives serve as powerful tools in asymmetric catalysis, acting as chiral ligands, modifiers, or building blocks for more complex catalysts. Understanding the mechanisms through which they transfer chiral information is crucial for optimizing existing synthetic routes and designing new ones.

The structure of (R)-1-(Naphthalen-2-yl)ethanamine is fundamental to its ability to induce enantioselectivity. It has been effectively utilized as a chiral modifier for heterogeneous platinum catalysts in hydrogenation reactions. nist.gov In this role, the amine adsorbs onto the catalyst's surface, creating a chiral environment that influences the binding orientation of the prochiral substrate. Mechanistic studies involving hydrogen-deuterium (H-D) exchange have indicated that the process involves the protonation of the amine's nitrogen atom on the platinum surface. nist.gov This interaction creates a specific chiral template that preferentially allows the substrate to approach from one direction, leading to the formation of one enantiomer over the other.

Furthermore, (R)-1-(Naphthalen-2-yl)ethanamine serves as a chiral building block for the synthesis of more complex catalysts. For instance, it can be condensed with 2-naphthol (B1666908) and benzaldehyde (B42025) to create novel aminonaphthol ligands. nih.gov These ligands, when used in the enantioselective ethylation of aryl aldehydes, demonstrate high catalytic activity and can produce 1-aryl-1-propanols with up to 92% enantiomeric excess (ee). nih.gov The defined stereochemistry of the original amine is thus transferred to the new, larger catalyst, where the naphthyl group and other structural elements create a specific chiral pocket around the active site, dictating the stereochemical outcome of the reaction.

The stereochemical outcome of a reaction catalyzed or influenced by a chiral entity like (R)-1-(Naphthalen-2-yl)ethanamine is determined by the relative energies of the diastereomeric transition states. While detailed quantum mechanics calculations and crystallographic data for transition states involving this specific compound are not widely published, the principles of stereodifferentiation apply. In heterogeneous catalysis, the amine modifier and the substrate co-adsorb on the metal surface, forming a diastereomeric complex. The transition state leading to the major product is the one with the most favorable steric and electronic interactions. The bulky naphthyl group plays a critical role by sterically blocking one of the prochiral faces of the substrate, forcing it to bind in a specific orientation that leads to the desired enantiomer. The interaction is believed to involve an intermediate-adsorbed protonated amine species, which helps to lock the geometry of the reactant complex preceding the stereodetermining step. nist.gov

Molecular Recognition Phenomena in Chiral Resolution

Chiral resolution remains a vital technique for obtaining enantiomerically pure compounds. (R)-1-(Naphthalen-2-yl)ethanamine is employed as a chiral resolving agent, where its ability to discriminate between the enantiomers of a racemic acid relies on the principles of molecular recognition and the formation of diastereomeric salts with different physical properties.

The separation of enantiomers via diastereomeric salt formation is driven by differences in the crystal lattice energies of the resulting salts, which in turn manifest as differences in solubility. When a racemic mixture, such as racemic 1-(2-naphthyl)ethylamine, is treated with a single enantiomer of a chiral acid, two diastereomeric salts are formed: (R-amine)(S-acid) and (S-amine)(S-acid). These diastereomers are not mirror images and thus have different physical properties, including solubility in a given solvent system. wikipedia.org

Research has shown the impressive resolution ability for 1-(2-naphthyl)ethylamine using chiral resolving agents like the (S)-3-carboxy-2-naphthoate of isopropylidene glycerol. nih.gov In this process, the less soluble diastereomeric salt—in this case, the (S,S) salt—precipitates from the solution, allowing for its separation by filtration. nih.gov The chiral discrimination arises from the unique combination of intermolecular interactions within the crystal lattice of each diastereomer. These interactions include:

Hydrogen Bonding: The protonated ammonium group (-NH3+) of the amine forms strong hydrogen bonds with the carboxylate group (-COO-) of the acid.

Van der Waals Forces and Steric Fit: The bulky naphthyl groups and the chiral resolving agent's structure must pack efficiently into a stable crystal lattice. The specific "fit" between the R-amine and the S-acid will differ from the fit between the S-amine and the S-acid, leading to different packing efficiencies and lattice energies.

π-π Stacking: The aromatic naphthyl rings can interact with aromatic rings on the resolving agent or other naphthyl rings, further stabilizing the crystal structure.

The sum of these interactions results in one diastereomeric salt being thermodynamically more stable in its crystalline form (and thus less soluble) than the other, enabling their separation.

A key noncovalent interaction that contributes to molecular recognition is the π-cation interaction. nih.govacs.org This force arises from the electrostatic attraction between a cation and the electron-rich face of a π-system, such as a naphthalene (B1677914) ring. nih.govacs.org In the context of chiral resolution, the ammonium group of (R)-1-(Naphthalen-2-yl)ethanamine hydrochloride is cationic. This positively charged center can interact favorably with the π-system of its own naphthyl group or, more importantly, with aromatic moieties on the chiral resolving agent.

Stereoselective Principles in Biocatalytic Transformations

Biocatalysis offers a highly efficient and environmentally benign route to enantiomerically pure compounds. Enzymes, particularly lipases and transaminases, operate with high stereoselectivity, making them ideal for the synthesis and resolution of chiral amines like (R)-1-(Naphthalen-2-yl)ethanamine.

An efficient method for producing enantiomerically pure (R)-1-(2-naphthyl)ethylamine is through the enzymatic kinetic resolution of its racemic form. nih.gov This process relies on the principle that an enzyme will selectively catalyze a reaction on one enantiomer of a racemic substrate while leaving the other largely unreacted. In one studied approach, the lipase Novozym 435 is used to catalyze an amidation reaction in the presence of a specific acyl donor, 4-chlorophenyl valerate. nih.gov

The enzyme's active site is inherently chiral and can distinguish between the (R) and (S) enantiomers of the amine. It preferentially acylates the (S)-amine, converting it into an amide, while the (R)-amine remains unreacted. The significant difference in the chemical nature of the resulting amide and the unreacted amine allows for their easy separation. The use of 4-chlorophenyl valerate as the acyl donor was found to be particularly effective as it inhibits non-selective side reactions, leading to a cleaner and more efficient resolution. nih.gov Under optimal conditions, this biocatalytic method can achieve an enantiomeric excess (ee) of over 99% for the desired (R)-amine at a high conversion rate of 50% in just 8 hours. nih.gov

Table 1: Optimal Conditions for Enzymatic Kinetic Resolution of (±)-1-(2-Naphthyl)ethylamine

| Parameter | Optimal Condition | Finding |

|---|---|---|

| Enzyme | Novozym 435 (Lipase) | Provided the highest catalytic activity and enantioselectivity. |

| Acyl Donor | 4-Chlorophenyl valerate | Effectively inhibited non-selective amidation side reactions. |

| Solvent | Toluene | Found to be the most suitable medium for the reaction. |

| Temperature | 40 °C | Optimal temperature for enzyme activity and stability. |

| Substrate Conc. | 300 mmol/L | Optimal concentration of the racemic amine for the reaction. |

| Result | >99% ee (for R-amine) | Achieved at 50% conversion within 8 hours. |

This table is generated based on data from research on the enzymatic kinetic resolution process. nih.gov

Proposed Mechanisms for Enantiomer Racemization

The stereochemical stability of (R)-1-(naphthalen-2-yl)ethanamine is a critical factor in its application, particularly in contexts where enantiopurity is paramount. Racemization, the process by which an enantiomerically pure or enriched sample converts into a mixture of equal parts of both enantiomers, can occur under specific conditions. The proposed mechanisms for the racemization of chiral amines, including (R)-1-(naphthalen-2-yl)ethanamine, primarily involve the formation of an achiral intermediate. Two principal pathways are generally considered: transition metal-catalyzed dehydrogenation-hydrogenation and acid/base-catalyzed tautomerization.

Transition Metal-Catalyzed Racemization

A widely accepted mechanism for the racemization of benzylic amines involves a transition metal-catalyzed dehydrogenation-hydrogenation process. This pathway is facilitated by catalysts containing metals such as palladium, ruthenium, or iridium. The process is believed to proceed through the formation of an achiral imine intermediate.

The proposed catalytic cycle can be summarized as follows:

Coordination: The chiral amine coordinates to the metal center of the catalyst.

Dehydrogenation: The metal catalyst facilitates the removal of two hydrogen atoms from the amine. One hydrogen is removed from the nitrogen atom, and the other from the stereogenic carbon atom. This step results in the formation of an achiral imine intermediate and a metal hydride species.

Dissociation/Re-association: The achiral imine may dissociate from the metal center and then re-associate, or it may remain coordinated.

Hydrogenation: The metal hydride species then transfers the hydrogen atoms back to the imine. This hydrogenation can occur from either face of the planar imine with equal probability.

Product Release: The resulting amine, which can be either the (R) or (S) enantiomer, is released from the catalyst, completing the catalytic cycle.

This mechanism effectively erases the stereochemical information at the chiral center through the transient formation of the planar, achiral imine. Isotopic labeling studies with related chiral amines have provided evidence for the formation of an imine intermediate that can dissociate from the catalyst. acs.org A significant primary kinetic isotope effect observed in some studies indicates that the hydride transfer is a rate-determining step in the process. acs.org

The efficiency of this racemization process is influenced by several factors, as detailed in the table below.

| Factor | Observation | Reference |

| Catalyst | Palladium nanocatalysts have shown high activity for the racemization of benzylic amines. | researchgate.net |

| Iridium complexes, such as [IrCp*I2]2, are also effective homogeneous catalysts. | acs.org | |

| Temperature | Higher temperatures generally increase the rate of racemization. For example, dynamic kinetic resolutions using palladium catalysts are often conducted at elevated temperatures (e.g., 70°C). | researchgate.net |

| Catalyst Support | For heterogeneous catalysts, the support material can influence activity. | researchgate.net |

Acid and Base-Catalyzed Racemization

Racemization of 1-(naphthalen-2-yl)ethanamine can also be induced under acidic or basic conditions. This is particularly relevant for processes that involve the recycling of an undesired enantiomer, where racemization is a deliberate step. google.com

Acid-Catalyzed Mechanism:

Under acidic conditions, particularly with the hydrochloride salt, the mechanism is thought to involve the reversible formation of an iminium ion, which is in equilibrium with the corresponding imine.

Protonation: While the amine is already protonated in the hydrochloride salt, the presence of additional acid can influence equilibria.

Imine Formation: It is proposed that a reversible elimination of a proton from the alpha-carbon can lead to the formation of an achiral imine. The formation of imines from primary amines is a well-established acid-catalyzed reversible reaction. libretexts.orglibretexts.org

Re-protonation: The subsequent protonation of the imine can occur from either side of the planar C=N bond, leading to a racemic mixture of the amine.

The general conditions for acid-catalyzed racemization of the closely related 1-(1-naphthyl)ethylamine are outlined below.

| Parameter | Conditions | Reference |

| Acid | Hydrochloric acid, hydrobromic acid, sulfuric acid, phosphoric acid, acetic acid, trifluoroacetic acid | google.com |

| Temperature | 30-150°C | google.com |

| Reaction Time | 1-30 hours | google.com |

| Solvent | Methanol, ethanol, isopropanol, DMF, DMSO | google.com |

Base-Catalyzed Mechanism:

Under basic conditions, the free amine is present. A proposed mechanism involves the deprotonation of the C-H bond at the stereocenter to form a carbanionic intermediate.

Deprotonation: A strong base can abstract the proton from the carbon atom adjacent to the naphthalene ring. The resulting carbanion would be stabilized by the aromatic system.

Reprotonation: Subsequent reprotonation of this achiral carbanion can occur on either face, leading to the formation of both enantiomers and thus racemization.

Similar to the acid-catalyzed process, this method is employed for the racemization of undesired enantiomers in resolution processes. google.com

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is critical for any application involving a single enantiomer. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for this purpose, each offering distinct advantages.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a powerful and widely used technique for separating enantiomers and assessing optical purity. The development of a robust HPLC method for (R)-1-(Naphthalen-2-yl)ethanamine involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation from its (S)-enantiomer.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a broad range of chiral compounds, including amines. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. Interactions like hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance contribute to the differential retention of the two enantiomers.

Method development typically begins with a screening process using a set of complementary chiral columns under normal phase, polar organic, or reversed-phase conditions. For a basic compound like 1-(naphthalen-2-yl)ethanamine (B75123), small amounts of an amine modifier (e.g., diethylamine) are often added to the mobile phase in normal phase mode to improve peak shape and reduce retention time.

Table 1: Illustrative Chiral HPLC Screening Conditions for Enantiomeric Purity

| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) | Condition C (Reversed-Phase) |

|---|---|---|---|

| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Macrocyclic Glycopeptide (e.g., Teicoplanin) |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | Methanol / Acetonitrile (50:50, v/v) | 20 mM Ammonium (B1175870) Acetate in Water / Methanol (40:60, v/v) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 25 °C | 30 °C |

| Detection | UV at 230 nm | UV at 230 nm | UV at 230 nm |

Note: This table represents typical starting conditions for method development. The optimal conditions must be determined experimentally.

Gas Chromatography (GC) with Chiral Derivatization Strategies

Gas chromatography on a chiral stationary phase is another high-resolution technique for determining enantiomeric purity. Due to the polarity and potential for peak tailing of primary amines, a common strategy involves chemical derivatization prior to analysis. This process converts the amine into a less polar, more volatile derivative, which improves its chromatographic behavior.

A standard approach is to react the amine with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding trifluoroacetamide (B147638) derivative. These derivatives are then analyzed on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. The chiral cyclodextrin phase forms inclusion complexes with the derivatized enantiomers, leading to different retention times and allowing for their separation and quantification.

Table 2: Representative GC Method for Enantiomeric Analysis after Derivatization

| Parameter | Value |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Chiral Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness, coated with a derivatized β-cyclodextrin |

| Carrier Gas | Helium, constant pressure or flow |

| Oven Program | Initial 150 °C, ramp at 2 °C/min to 200 °C, hold for 5 min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

Note: This table outlines a typical derivatization-GC strategy. Specific parameters require optimization for the analyte.

Chiroptical Spectroscopy for Configurational and Conformational Studies

Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are indispensable for confirming the absolute configuration and studying chiral recognition events.

Application of Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules. It measures the difference in absorption of left and right circularly polarized light by a chromophore. While simple amines may not have a strong CD signal, an advanced method involves the in situ formation of CD-active complexes.

In this approach, the chiral amine is mixed with an achiral aldehyde (e.g., 2-formyl-3-hydroxypyridine) and a metal salt such as Iron(II) triflate. The amine and aldehyde rapidly form a chiral imine ligand, which then coordinates with the metal ion to create diastereomeric octahedral complexes. These resulting metal complexes are intensely colored and exhibit strong CD signals in both the UV and visible regions of the spectrum. The (R)- and (S)-enantiomers of the amine lead to the preferential formation of different diastereomeric metal complexes, which produce mirror-image CD spectra. By comparing the obtained spectrum to a reference or using computational models, the absolute configuration of the parent amine can be unequivocally confirmed.

Spectroscopic Quantification of Chiral Binding Events

The same in situ metal complexation method used for configurational assignment can be extended to quantify chiral binding events and determine enantiomeric excess. The intensity of the CD signal is directly proportional to the concentration of the specific diastereomeric complex formed. By creating a calibration curve that plots CD signal intensity against known enantiomeric excess values, the e.e. of an unknown sample can be determined with high accuracy. This method is rapid and sensitive, offering an alternative to chromatographic techniques.

Another advanced spectroscopic technique for studying chiral binding is Reflectance Absorption Infrared Spectroscopy (RAIRS). Research has shown that RAIRS can be used to study the structure, bonding, and orientation of chiral amines, such as the related (S)-(-)-1-(2-naphthyl)ethylamine, when adsorbed onto a metal surface like palladium. fishersci.ca This provides insight into the specific interactions that govern chiral recognition at interfaces, which is crucial for understanding heterogeneous catalysis. fishersci.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating molecular structure. For chiral molecules, standard ¹H or ¹³C NMR spectra of enantiomers are identical in an achiral solvent. However, NMR can be adapted to provide detailed information on stereochemical purity.

A primary method for this is the use of chiral derivatizing agents (CDAs). A CDA is a chiral molecule that reacts with both enantiomers of the analyte to form a new pair of compounds that are diastereomers. Unlike enantiomers, diastereomers have different physical properties and produce distinct signals in the NMR spectrum.

For (R)-1-(Naphthalen-2-yl)ethanamine, a common CDA would be the acid chloride of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or (2-nitrophenyl)proline. The reaction creates two diastereomeric amides. In the ¹H NMR spectrum of the resulting mixture, protons near the stereocenter of the original amine will exhibit separate signals with different chemical shifts for each diastereomer. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio (and thus enantiomeric excess) of the original amine sample can be precisely calculated. This method not only quantifies purity but also provides definitive structural confirmation of the resulting diastereomers, thereby validating the structure of the starting amine.

Table 3: Principle of NMR Analysis for Enantiomeric Purity using a Chiral Derivatizing Agent (CDA)

| Reaction | Analytes | NMR Spectrum Result | Information Obtained |

|---|---|---|---|

| Analyte + (R)-CDA | (R)-Analyte-(R)-CDA | Distinct set of signals (e.g., methoxy (B1213986) signal at δ₁) | Structural confirmation. Quantitative determination of enantiomeric excess by signal integration. |

| (S)-Analyte-(R)-CDA | Distinct set of signals (e.g., methoxy signal at δ₂) |

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) stands as a pivotal analytical technique in the research and development of (R)-1-(Naphthalen-2-yl)ethanamine hydrochloride, offering profound insights into reaction pathways and ensuring the structural integrity of the final product. Its high sensitivity and specificity allow for the precise tracking of reactants, intermediates, and products, as well as the characterization of the target molecule through its mass-to-charge ratio (m/z) and fragmentation patterns.

Reaction Monitoring

A common synthetic route to (R)-1-(Naphthalen-2-yl)ethanamine is the reductive amination of 2-acetylnaphthalene. This process typically involves the formation of an oxime or imine intermediate, followed by reduction to the desired primary amine. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or used with direct-infusion techniques like electrospray ionization (ESI-MS), is exceptionally well-suited for monitoring the progress of this multi-step synthesis.

Researchers can track the reaction by monitoring the disappearance of the starting material and the appearance of key species over time. By analyzing aliquots from the reaction mixture, a clear kinetic profile of the synthesis can be established.

Key Species Monitored in a Hypothesized Reductive Amination Synthesis:

Starting Material: 2-Acetylnaphthalene: The initial phase of monitoring would focus on the signal corresponding to the protonated molecule [M+H]⁺ of 2-acetylnaphthalene.

Intermediate: 2-Acetylnaphthalene oxime: As the reaction with an aminating agent like hydroxylamine (B1172632) proceeds, a new signal corresponding to the oxime intermediate will emerge.

Product: (R)-1-(Naphthalen-2-yl)ethanamine: Following the reduction step, the signal of the oxime intermediate will decrease, while the signal for the protonated product amine will increase, indicating successful conversion.

The relative intensities of these ions provide a semi-quantitative overview of the reaction's progress, allowing for the optimization of parameters such as reaction time, temperature, and reagent concentration.

Table 1: Key Molecular Ions in the Synthesis of (R)-1-(Naphthalen-2-yl)ethanamine

| Compound Name | Role in Synthesis | Molecular Formula | Molecular Weight (g/mol) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|---|

| 2-Acetylnaphthalene | Starting Material | C₁₂H₁₀O | 170.21 | 171.08 |

| 2-Acetylnaphthalene oxime | Intermediate | C₁₂H₁₁NO | 185.22 | 186.09 |

| (R)-1-(Naphthalen-2-yl)ethanamine | Product (Free Base) | C₁₂H₁₃N | 171.24 | 172.11 |

| This compound | Final Product | C₁₂H₁₄ClN | 207.70 | 172.11 (as free base) |

Product Characterization

Upon completion of the synthesis, mass spectrometry is employed to confirm the identity and purity of this compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy by providing a precise mass measurement of the protonated free base.

Analysis of the fragmentation pattern, typically achieved through tandem mass spectrometry (MS/MS), provides definitive structural confirmation. In MS/MS analysis, the protonated molecular ion of the amine (m/z 172.11) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation of (R)-1-(Naphthalen-2-yl)ethanamine is expected to be dominated by alpha-cleavage, a common pathway for amines. This involves the cleavage of the bond between the chiral carbon and the methyl group, or the bond between the chiral carbon and the naphthalene (B1677914) ring.

Expected Fragmentation Pattern:

Loss of a methyl radical (•CH₃): A significant fragment would likely result from the loss of the methyl group, leading to the formation of a stable naphthylmethylamine-like cation.

Formation of the naphthyl cation: Cleavage of the bond between the ethylamine (B1201723) side chain and the naphthalene ring could produce a naphthyl cation.

Table 2: Predicted Major Fragment Ions of Protonated (R)-1-(Naphthalen-2-yl)ethanamine in MS/MS

| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |

|---|---|---|---|

| 172.11 | [C₁₁H₁₀N]⁺ | •CH₃ (Methyl radical) | 156.08 |

| 172.11 | [C₁₀H₇]⁺ | C₂H₆N (Ethylamine radical) | 127.05 |

This detailed analysis of the fragmentation pattern serves as a molecular fingerprint, confirming the identity of the synthesized (R)-1-(Naphthalen-2-yl)ethanamine and distinguishing it from potential isomeric impurities.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a chiral amine, DFT is instrumental in predicting reactivity, stability, and spectroscopic properties. It provides a balance between accuracy and computational cost, making it suitable for analyzing complex organic molecules.

DFT calculations are crucial for elucidating the mechanisms of asymmetric reactions, which are fundamental to synthesizing enantiomerically pure compounds. By modeling the potential energy surface of a reaction, DFT can identify transition states and intermediates, allowing for the calculation of activation energies. This theoretical insight helps explain the origins of enantioselectivity.

In asymmetric processes, such as the synthesis of remotely chiral naphthylamines, DFT calculations can model the enantiodetermining transition states. nih.gov These models provide insights into the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) between the substrate, catalyst, and reagents that favor the formation of one enantiomer over the other. nih.gov By comparing the calculated activation energies for the pathways leading to the (R) and (S) products, researchers can predict the enantiomeric excess of a reaction, guiding the development of more efficient and selective synthetic methods. nih.govresearchgate.net

Below is a representative table illustrating the type of data that can be generated from DFT calculations for a hypothetical asymmetric addition reaction involving a naphthylamine precursor.

| Transition State | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| TS-R | Leads to (R)-enantiomer | 15.2 | Favored Product |

| TS-S | Leads to (S)-enantiomer | 17.8 | Disfavored Product |

| ΔΔG‡ | (E_TS-S - E_TS-R) | 2.6 | High Enantioselectivity |

The surrounding solvent can significantly influence reaction rates and selectivity. DFT calculations, often coupled with implicit or explicit solvent models, can theoretically analyze these environmental effects. By simulating the reaction environment, these models can predict how solvent polarity affects the stability of ground states, transition states, and products.

For naphthalene-containing compounds, studies have shown that increasing solvent polarity can alter the degree of intramolecular charge transfer and affect the energies of frontier molecular orbitals (HOMO and LUMO). rsc.org This, in turn, influences the molecule's reactivity and photophysical properties. rsc.orgresearchgate.net DFT calculations can quantify these changes, predicting shifts in spectroscopic signals or changes in reaction barriers in different solvents. researchgate.netresearchgate.net This analysis is vital for optimizing reaction conditions to achieve desired outcomes.

The following table demonstrates conceptual data from a DFT analysis of a molecule in different solvent environments.

| Solvent | Dielectric Constant | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Hexane | 1.9 | -5.85 | -1.10 | 4.75 |

| THF | 7.5 | -5.92 | -1.25 | 4.67 |

| Methanol | 33.0 | -6.05 | -1.48 | 4.57 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time. This technique provides a detailed view of the dynamic behavior of systems, which is essential for understanding complex processes like chiral recognition and surface interactions.

Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is the basis for enantioselective separations. nih.gov MD simulations are a powerful tool to investigate the molecular interactions that govern these processes at an atomic level. nih.gov

In a typical simulation, the chiral selector (e.g., a molecular micelle or a chiral stationary phase) and the analyte enantiomers, such as (R)- and (S)-1-(naphthalen-2-yl)ethanamine, are placed in a simulation box with a solvent. nih.govnih.gov The simulation tracks the trajectories of all atoms, revealing detailed information about binding events. By calculating the binding free energy between the selector and each enantiomer, MD simulations can predict which enantiomer will bind more strongly, consistent with experimental elution orders in chromatography. nih.govresearchgate.net Analysis of the simulation can also identify the specific interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for discrimination. nih.gov

This table illustrates hypothetical binding free energy data from an MD simulation of enantiomers with a chiral selector.

| Enantiomer | Preferred Binding Pocket | Binding Free Energy (kJ/mol) | Key Stabilizing Interactions |

| (R)-1-(Naphthalen-2-yl)ethanamine | Pocket 1 | -20.5 | Hydrogen Bonding, π-π Stacking |

| (S)-1-(Naphthalen-2-yl)ethanamine | Pocket 1 | -15.2 | Weaker Hydrogen Bonding |

The interaction of (R)-1-(Naphthalen-2-yl)ethanamine hydrochloride with surfaces is relevant in fields such as catalysis and materials science. MD simulations can be used to investigate the mechanism of its adsorption onto various substrates.

Simulations modeling the adsorption of naphthalene (B1677914), the core structure of the compound, onto mineral surfaces have demonstrated how molecular-level details can be obtained. nih.govnih.gov These studies calculate interaction energies, analyze the orientation of the molecule on the surface, and determine properties like the self-diffusion coefficient. nih.gov For this compound, MD simulations could reveal how the naphthalene ring, the ethylamine (B1201723) group, and the counter-ion interact with a surface, clarifying the roles of electrostatic, van der Waals, and hydrogen-bonding forces in the adsorption process. nih.gov

A conceptual data table from an MD adsorption study is shown below.

| Interacting Pair | Interaction Energy (kcal/mol) | Average Distance (Å) |

| Naphthalene moiety - Surface | -25.8 | 3.5 |

| Ammonium (B1175870) group - Surface | -40.2 | 2.8 |

| Chloride ion - Surface | -35.5 | 3.1 |

Monte Carlo (MC) Simulations for Intermolecular Interactions

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, MC simulations are particularly useful for exploring the vast conformational space of molecules and for calculating thermodynamic properties of complex systems. scienceopen.com

MC simulations can effectively study the non-covalent intermolecular interactions between (R)-1-(Naphthalen-2-yl)ethanamine and other molecules, such as solvents or a biological receptor. The method works by generating a large number of random configurations of the system and accepting or rejecting them based on their energy, typically calculated using a force field. scienceopen.com This process efficiently samples the most probable states of the system. scienceopen.com From the resulting ensemble of configurations, it is possible to calculate average thermodynamic properties like the binding energy or to identify the most stable binding modes and geometries. This information is complementary to MD simulations and is crucial for understanding molecular recognition and the behavior of the compound in different chemical environments.

The following table provides an example of the kind of data obtained from an MC simulation.

| System | Number of Configurations | Calculated Average Interaction Energy (kJ/mol) |

| Amine + Water Molecule | 1,000,000 | -28.4 (Hydrogen Bond) |

| Amine + Benzene Molecule | 1,000,000 | -15.7 (π-π Stacking) |

| Dimer of Amine Molecules | 1,000,000 | -22.1 |

Computational Design and Optimization of Chiral Catalysts and Ligands

Computational chemistry and theoretical studies have become indispensable tools in the rational design and optimization of chiral catalysts and ligands. For derivatives of (R)-1-(naphthalen-2-yl)ethanamine, these methods provide profound insights into the mechanisms of stereoselection, guiding the development of more efficient and selective catalytic systems. Techniques such as Density Functional Theory (DFT) are employed to model the intricate interactions within catalyst-substrate complexes, elucidating the factors that govern enantioselectivity.

A significant area of research has been the computational analysis of the closely related (R)-1-(1-naphthyl)ethylamine (1-NEA) as a chiral modifier in heterogeneous catalysis, particularly in the asymmetric hydrogenation of prochiral substrates on metal surfaces like platinum (Pt). rsc.orgresearchgate.net DFT calculations, combined with experimental techniques like scanning tunneling microscopy (STM), have been used to investigate the formation and geometry of diastereomeric complexes between the chiral modifier and the substrate on the catalyst surface. rsc.org

These computational models are crucial for understanding the subtle non-covalent interactions, such as hydrogen bonding and steric hindrance, that dictate the preferred reaction pathway leading to one enantiomer over the other. For example, studies on the hydrogenation of ketopantolactone on a Pt(111) surface modified with (R)-1-(1-naphthyl)ethylamine have used DFT to describe the chemisorption and intermolecular interactions of the bimolecular complexes formed. rsc.org By calculating the relative energies of the different possible diastereomeric transition states, researchers can predict the enantiomeric excess (ee) of a reaction, which can then be compared with experimental results to validate the computational model.

The insights gained from these theoretical studies are pivotal for the in silico optimization of chiral ligands. By modifying the structure of the parent amine in a computational model—for instance, by adding or altering substituent groups—chemists can predict how these changes will affect the catalyst's performance. This allows for a more targeted and efficient approach to catalyst development, reducing the need for extensive trial-and-error synthesis and testing. For example, computational studies have explored how the adsorption geometry of naphthylethylamine isomers on a Pd(111) surface changes with surface coverage, providing valuable information for optimizing reaction conditions. researchgate.net

The following table summarizes key findings from computational studies on chiral modifiers related to (R)-1-(naphthalen-2-yl)ethanamine, illustrating the type of data that informs the design and optimization of these catalytic systems.

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | (R)-1-(1-naphthyl)ethylamine (1-NEA) and ketopantolactone on Pt(111) | Revealed distinct complexation geometries and identified the stereodirecting forces within the most abundant bimolecular assemblies. | rsc.org |

| Density Functional Theory (DFT) | Adsorption of (R)-1-(1-naphthyl)ethylamine and (S)-1-(2-naphthyl)ethylamine on Pd(111) | Calculated the heat of adsorption, showing that the 2-naphthyl isomer has a higher heat of adsorption (73 kJ/mol) compared to the 1-naphthyl isomer (67 kJ/mol). Determined that both isomers adopt a flat-lying geometry at low coverages. | researchgate.net |

Furthermore, computational approaches are not limited to studying reaction mechanisms. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of chiral ligands with their observed catalytic activity and selectivity. mdpi.comnih.gov While specific QSAR studies on (R)-1-(naphthalen-2-yl)ethanamine derivatives for catalyst design are not extensively documented in the provided context, this methodology represents a powerful tool for the future optimization of such systems. By identifying key molecular descriptors that influence catalytic outcomes, QSAR can guide the design of novel ligands with enhanced properties. mdpi.com

In essence, computational chemistry provides a molecular-level understanding that is critical for the forward-thinking design of chiral catalysts and ligands. By simulating and predicting the behavior of molecules like (R)-1-(naphthalen-2-yl)ethanamine and its derivatives in catalytic environments, researchers can accelerate the discovery and optimization of new generations of highly effective stereoselective catalysts.

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthesis and Resolution Technologies

A primary challenge in chemical manufacturing is the development of sustainable processes that minimize environmental impact. researchgate.netnih.gov For chiral amines, this involves moving away from classical resolution methods, which are inherently limited by a 50% theoretical yield and often generate significant waste. rsc.org Future research is centered on greener alternatives that improve atom economy and reduce reliance on hazardous materials.

Key areas of development include:

Biocatalytic and Chemoenzymatic Processes: Enzymes, such as lipases and transaminases, offer a highly selective and environmentally friendly route to chiral amines. nih.govjocpr.com Mechanoenzymatic resolution, which uses mechanical activation to drive enantioselective reactions with minimal solvent, is a promising eco-friendly technique. researchgate.net For instance, Candida antarctica Lipase (B570770) B (CALB) has been successfully used in the kinetic resolution of racemic chiral amines with reduced solvent use and shorter reaction times. researchgate.net

Racemization and Deracemization: To overcome the 50% yield limit of kinetic resolutions, technologies that recycle the unwanted enantiomer are crucial. rsc.org This can be achieved by racemizing the undesired enantiomer and reintroducing it into the resolution process. rsc.org Dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, theoretically enabling a 100% yield of the desired chiral product. acs.org

Environmentally Benign Analytical Methods: Sustainability also extends to analytical procedures. The development of "in-tube" NMR analysis using chiral derivatizing agents like α-methoxy-α-phenylacetic acid (MPA) allows for rapid and waste-free determination of enantiomeric purity. rsc.org

| Technology | Description | Key Advantage(s) |

| Mechanoenzymatic Resolution | Uses mechanical force (e.g., ball milling) to activate enzymatic reactions for enantioselective synthesis. researchgate.net | Minimizes solvent use, reduces reaction times, energy-efficient. researchgate.net |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with simultaneous racemization of the undesired enantiomer. acs.org | Overcomes the 50% theoretical yield limit of traditional resolution. rsc.orgacs.org |

| "In-Tube" NMR Analysis | A rapid, waste-free method for determining enantiomeric purity using chiral derivatizing agents directly in the NMR tube. rsc.org | Environmentally benign, efficient, requires minimal sample. rsc.org |

Advanced Catalyst Design for Enhanced Enantioselectivity, Activity, and Recyclability

The catalyst is central to asymmetric synthesis, dictating the efficiency and selectivity of the reaction. nih.govacs.org Future catalyst design focuses on creating highly active and selective systems that are also robust, cost-effective, and easily recyclable to align with green chemistry principles. chiralpedia.comnih.gov

Emerging trends in catalyst design include:

Recyclable Organocatalysts: Organocatalysis avoids the use of often toxic and expensive transition metals. jocpr.com Significant research is dedicated to immobilizing these small organic molecule catalysts on solid supports like silica, polymers, or magnetic nanoparticles, which facilitates their separation from the reaction mixture and allows for repeated use without significant loss of activity. metu.edu.trresearchgate.net For example, polymer-supported pyrrolidine (B122466) catalysts have demonstrated excellent enantioselectivities and yields over multiple cycles in asymmetric reactions. metu.edu.tr

Modular Chiral Ligands for Transition Metals: For metal-catalyzed reactions, the design of chiral ligands is paramount. acs.org The development of modular ligands, whose steric and electronic properties can be easily tuned, allows for the rapid optimization of catalysts for specific transformations, leading to high activity and enantioselectivity. nih.govacs.org Novel classes of ligands, such as P-stereogenic phosphines and C1-symmetry sulfoximines, have led to highly efficient iridium catalysts for the asymmetric hydrogenation of imines. acs.org

Heterogeneous and Immobilized Catalysts: Creating heterogeneous versions of successful homogeneous catalysts is a major goal for industrial applications. nih.gov Covalent Organic Frameworks (COFs) are being explored as platforms to immobilize chiral catalytic sites, resulting in catalysts that exhibit high activity and can be recycled numerous times. nih.gov

| Catalyst Type | Key Features | Recyclability Example |

| Supported Organocatalysts | Metal-free catalysts immobilized on solid supports (silica, polymers). metu.edu.trresearchgate.net | A silica-supported catalyst maintained high diastereo- and enantioselectivity for up to four cycles. metu.edu.tr |

| Modular Metal Complexes | Transition metal catalysts with tunable chiral ligands for optimized performance. nih.govacs.org | Rhodium catalysts used in ethanol (B145695) have been successfully recycled using flash chromatography. rsc.org |

| Covalent Organic Frameworks (COFs) | Crystalline porous polymers that can be functionalized with chiral catalytic units. nih.gov | A Cu(II)-functionalized COF maintained its catalytic activity and enantioselectivity for 10 cycles in an asymmetric coupling reaction. nih.gov |

Exploration of Novel Asymmetric Transformations and Reaction Architectures

Beyond optimizing existing methods, researchers are actively exploring fundamentally new ways to construct chiral molecules. The development of novel reaction architectures provides more direct and atom-economical pathways to valuable chiral building blocks like (R)-1-(Naphthalen-2-yl)ethanamine.

Prominent areas of innovation include:

Biocatalytic Carbene Transfer: Engineered hemoproteins, such as myoglobin (B1173299) variants, are emerging as catalysts for reactions not found in nature, like asymmetric carbene N-H insertion. rochester.edu This method allows for the direct formation of C-N bonds to create chiral amines. rochester.edu

Asymmetric C-H Functionalization: Directly converting a C-H bond into a C-N bond is a highly atom-economical strategy. Recent advances in palladium-catalyzed enantioselective β-C(sp³)–H functionalization using chiral amino acid ligands represent a significant step toward this goal. rsc.org

Hydroalkylation of Enamides: A nickel-catalyzed hydroalkylation method has been developed to synthesize a wide range of chiral alkyl amines from simple enamides and alkyl halides with high regio- and enantioselectivity under mild conditions. semanticscholar.org

Biomimetic Chemocatalysis: Inspired by enzymatic transaminations, new chemocatalytic methods are being developed for the direct asymmetric synthesis of α-chiral primary amines, avoiding the need for protecting groups. rsc.org

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is revolutionizing chemical synthesis by moving from traditional batch reactors to continuous-flow systems. whiterose.ac.uk This technology offers significant advantages in terms of safety, efficiency, scalability, and process control, making it highly attractive for pharmaceutical manufacturing. nih.govspringernature.com

Key advancements in this area are:

Chemoenzymatic Flow Reactors: Combining chemical and biological catalysts in continuous flow systems allows for multistep syntheses to be performed in a single, streamlined process. whiterose.ac.uk Immobilized enzymes can be packed into columns (packed-bed reactors), allowing for continuous biotransformations with easy catalyst reuse and high operational stability. acs.orgresearchgate.net

Process Intensification: Flow reactors can operate at higher temperatures and pressures than batch systems, which can dramatically reduce reaction times and increase productivity. whiterose.ac.uk This intensification, combined with the small reactor volumes, also enhances safety, especially for highly exothermic reactions or when using hazardous reagents. whiterose.ac.uk

Automated Synthesis: The integration of flow chemistry with robotics and real-time monitoring enables the creation of automated synthesis platforms. atomfair.com These systems can perform multi-step syntheses, optimizations, and purifications with minimal human intervention, accelerating drug discovery and process development. atomfair.com For example, a fully automated continuous-flow synthesis of the antiviral drug oseltamivir (B103847) has been demonstrated. atomfair.com

| Feature | Description | Advantage for Chiral Amine Synthesis |

| Immobilized Catalysts | Enzymes or chemical catalysts are fixed within the reactor (e.g., in a packed bed). whiterose.ac.uk | Enables catalyst reuse, simplifies product purification, enhances stability. researchgate.netrsc.org |

| Process Intensification | Operating at elevated temperatures and pressures in small-volume reactors. whiterose.ac.uk | Increased productivity, reduced reaction times, improved safety. whiterose.ac.uk |

| Automation & Robotics | Integration of flow systems with robotic control and real-time analytics. atomfair.com | Accelerates reaction optimization, enables high-throughput screening, and facilitates rapid scale-up. atomfair.com |

Leveraging Machine Learning and Artificial Intelligence for Chiral Synthesis Prediction and Optimization

The intersection of data science and chemistry is creating powerful new tools for asymmetric synthesis. chiralpedia.com Artificial intelligence (AI) and machine learning (ML) are being used to analyze large datasets of chemical reactions, enabling researchers to predict outcomes, discover new catalysts, and optimize processes with unprecedented speed and accuracy. chiralpedia.comnih.gov

Applications of AI and ML in this field include:

Predictive Modeling: ML algorithms, such as deep neural networks (DNNs), can be trained on existing reaction data to predict the enantioselectivity of new catalyst-substrate combinations. chiralpedia.comrsc.org This predictive capability can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. rsc.orgazorobotics.com

Catalyst Design and Discovery: AI can explore vast chemical spaces to identify entirely new classes of chiral catalysts with potentially superior performance. chiralpedia.com By learning the relationships between catalyst structure and reaction outcome, ML models can guide chemists toward the most promising candidates for synthesis and testing. chiralpedia.comyoutube.com

Reaction Optimization: Bayesian optimization is a powerful ML technique used to efficiently find the optimal conditions for a chemical reaction (e.g., temperature, solvent, catalyst loading). mdpi.com It builds a model of the reaction landscape and intelligently selects the next set of experiments to perform, rapidly converging on the best possible outcome. mdpi.com This approach has been successfully applied to optimize complex reactions in both batch and continuous flow systems. mdpi.com

Q & A

Q. Key Data :

| Step | Yield (%) | Purity (ee%) | Method |

|---|---|---|---|

| Reductive Amination | 75–80 | 90–95 | Asymmetric catalysis |

| Resolution | 60–65 | >99.8 | Chiral HPLC |

How can structural and stereochemical integrity be validated for this compound?

Basic Research Focus

Use orthogonal analytical techniques:

- NMR : Compare aromatic proton shifts (δ 7.2–8.5 ppm for naphthalene) and amine proton coupling patterns to confirm stereochemistry .